TT-Oad2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

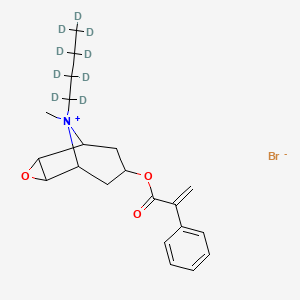

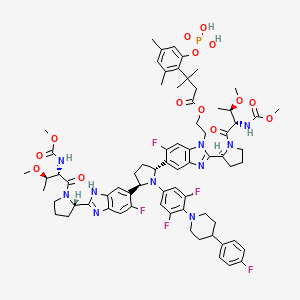

TT-Oad2 is a non-peptide agonist of the glucagon-like peptide-1 (GLP-1) receptor. It has shown potential for the treatment of diabetes due to its ability to activate the GLP-1 receptor, which plays a crucial role in regulating insulin secretion and blood glucose levels .

Méthodes De Préparation

The synthesis of TT-Oad2 involves several steps, including the formation of a U-shape conformation in the GLP-1 receptor helical bundle. This interaction occurs near the extracellular domain where it interacts with residues within the transmembrane helix 1 to transmembrane helix 3 and extracellular loops . The industrial production methods for this compound are not extensively documented, but it is typically produced in research laboratories using advanced organic synthesis techniques.

Analyse Des Réactions Chimiques

TT-Oad2 undergoes various chemical reactions, primarily involving interactions with the GLP-1 receptor. It forms a U-shape conformation in the receptor helical bundle, interacting with residues within the transmembrane helix 1 to transmembrane helix 3 and extracellular loops . The major products formed from these reactions are the activated GLP-1 receptor and subsequent signaling molecules involved in insulin secretion and blood glucose regulation.

Applications De Recherche Scientifique

TT-Oad2 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used in the study of GLP-1 receptor activation and its role in diabetes treatment. Researchers have utilized this compound to understand the structural basis of GLP-1 receptor activation and to develop novel therapeutic drugs for type 2 diabetes and other metabolic diseases . Additionally, this compound has been used in studies investigating biased agonism and the distinct activation kinetics of non-peptide agonists .

Mécanisme D'action

TT-Oad2 exerts its effects by binding to the GLP-1 receptor, leading to the activation of G protein-coupled signaling pathways. This activation results in the secretion of insulin from pancreatic beta cells and the regulation of blood glucose levels . This compound exhibits biased agonism, meaning it preferentially activates certain signaling pathways over others, which may contribute to its clinical efficacy and reduced side effects compared to peptide agonists .

Comparaison Avec Des Composés Similaires

TT-Oad2 is compared with other non-peptide GLP-1 receptor agonists such as LY3502970 and PF-06882961. While all three compounds interact with the GLP-1 receptor, they have different binding pockets and modes of action . This compound forms a U-shape conformation in the receptor helical bundle, whereas LY3502970 and PF-06882961 have distinct binding modes that contribute to differences in their efficacy and signaling pathways . This uniqueness of this compound highlights its potential as a therapeutic agent with specific advantages over other similar compounds.

Propriétés

Formule moléculaire |

C50H49Cl4N3O6 |

|---|---|

Poids moléculaire |

929.7 g/mol |

Nom IUPAC |

(2S)-2-[[(3S,8S)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-7-[(1S)-1-phenylpropyl]-3,6,8,9-tetrahydro-2H-[1,4]dioxino[2,3-g]isoquinoline-8-carbonyl]amino]-3-[4-(2,3-dimethylpyridin-4-yl)phenyl]propanoic acid;dihydrochloride |

InChI |

InChI=1S/C50H47Cl2N3O6.2ClH/c1-4-44(35-8-6-5-7-9-35)55-27-38-26-47-46(60-29-48(61-47)36-15-17-39(18-16-36)59-28-33-12-19-41(51)42(52)22-33)25-37(38)24-45(55)49(56)54-43(50(57)58)23-32-10-13-34(14-11-32)40-20-21-53-31(3)30(40)2;;/h5-22,25-26,43-45,48H,4,23-24,27-29H2,1-3H3,(H,54,56)(H,57,58);2*1H/t43-,44-,45-,48+;;/m0../s1 |

Clé InChI |

JCHUZLPPFLKGNX-PLFFULENSA-N |

SMILES isomérique |

CC[C@@H](C1=CC=CC=C1)N2CC3=CC4=C(C=C3C[C@H]2C(=O)N[C@@H](CC5=CC=C(C=C5)C6=C(C(=NC=C6)C)C)C(=O)O)OC[C@@H](O4)C7=CC=C(C=C7)OCC8=CC(=C(C=C8)Cl)Cl.Cl.Cl |

SMILES canonique |

CCC(C1=CC=CC=C1)N2CC3=CC4=C(C=C3CC2C(=O)NC(CC5=CC=C(C=C5)C6=C(C(=NC=C6)C)C)C(=O)O)OCC(O4)C7=CC=C(C=C7)OCC8=CC(=C(C=C8)Cl)Cl.Cl.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Disodium;[2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]methyl phosphate](/img/structure/B12415985.png)

![(12aS)-2-methoxy-N,7,7,9,12a-pentamethyl-5,6,6a,12-tetrahydronaphtho[1,2-g]quinazoline-3-carboxamide](/img/structure/B12416001.png)

![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R)-4,5-dihydroxy-2-[(4S,5'S,6R,7S,8R,9S,13R,14S,16S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12416004.png)